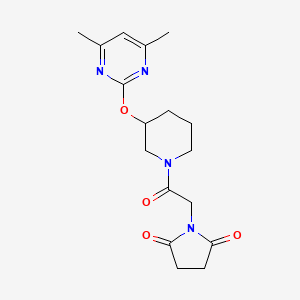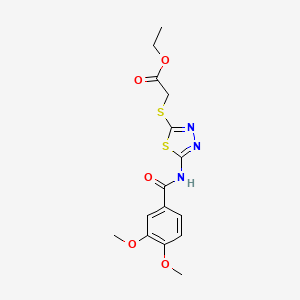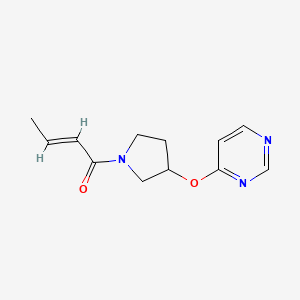
(E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)but-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)but-2-en-1-one is an organic compound that features a pyrimidinyl group linked to a pyrrolidinyl group through an enone linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)but-2-en-1-one typically involves the following steps:
Formation of the Pyrimidin-4-yloxy Group: This can be achieved by reacting pyrimidine with an appropriate halogenating agent to introduce a leaving group, followed by nucleophilic substitution with a hydroxyl group.
Formation of the Pyrrolidin-1-yl Group: Pyrrolidine can be synthesized through the cyclization of 1,4-diaminobutane.
Coupling Reaction: The pyrimidin-4-yloxy group is then coupled with the pyrrolidin-1-yl group using a suitable coupling reagent under controlled conditions to form the desired enone linkage.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The enone moiety in this compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: The enone can be reduced to the corresponding alcohol or alkane using reducing agents such as sodium borohydride or hydrogenation catalysts.
Substitution: The pyrimidinyl and pyrrolidinyl groups can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are common reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution, can be used under conditions such as reflux or room temperature.
Major Products:
Oxidation: Epoxides or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of (E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)but-2-en-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The enone moiety could participate in Michael addition reactions with nucleophiles in biological systems, affecting cellular pathways.
相似化合物的比较
(E)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)but-2-en-1-one: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
(E)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)but-2-en-1-one: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness: (E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)but-2-en-1-one is unique due to the specific combination of the pyrimidinyl and pyrrolidinyl groups linked through an enone moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
(E)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-3-12(16)15-7-5-10(8-15)17-11-4-6-13-9-14-11/h2-4,6,9-10H,5,7-8H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZYHHZWOHDZRK-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(C1)OC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(C1)OC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
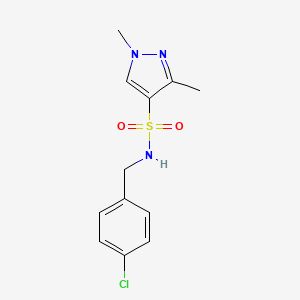
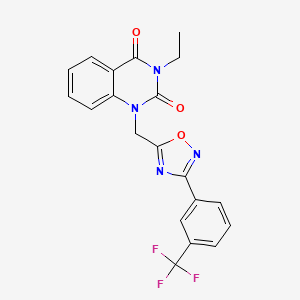
![2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2860881.png)

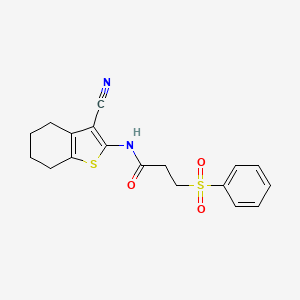
![Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B2860887.png)
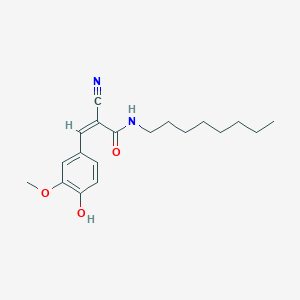
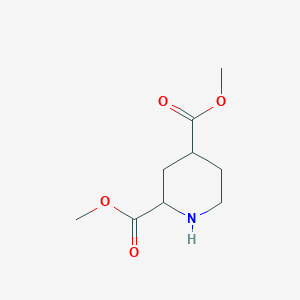
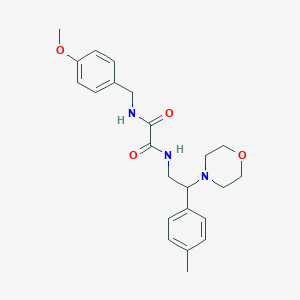
![2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2860897.png)
![(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone](/img/structure/B2860898.png)

